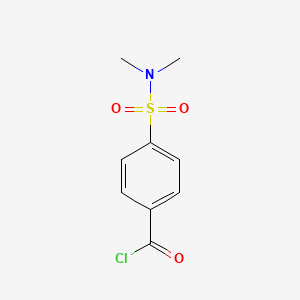

4-Dimethylsulfamoyl-benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQVYIHTCRCCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406082 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29171-70-8 | |

| Record name | 4-Dimethylsulfamoyl-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-dimethylsulfamoyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Dimethylsulfamoyl-benzoyl chloride chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-Dimethylsulfamoyl-benzoyl chloride.

CAS: 29171-70-8 | Formula:

Executive Summary

This compound is a specialized bifunctional building block used primarily in medicinal chemistry for the synthesis of sulfonamide-containing pharmacophores. It features a highly reactive acyl chloride moiety at the para position relative to a stable

Physicochemical Profile

| Property | Value | Notes |

| Appearance | White to light yellow solid | Crystalline powder form is typical. |

| Melting Point | 141–143 °C | Distinctly higher than unsubstituted benzoyl chloride due to sulfonamide H-bonding/dipole effects. |

| Solubility | DCM, THF, EtOAc, DMF | Hydrolyzes rapidly in water/alcohols. |

| Reactivity | Electrophilic (Acyl Halide) | Highly sensitive to moisture; stable to oxidation. |

| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen to prevent hydrolysis to the acid. |

Synthetic Pathways & Production

The synthesis of this compound typically proceeds through the activation of its corresponding carboxylic acid precursor. The sulfonamide group is introduced early in the sequence to avoid competing reactions during the chlorination step.

Core Synthesis Route

The most robust industrial route involves the chlorination of 4-(dimethylsulfamoyl)benzoic acid using thionyl chloride (

Step 1: Sulfonamide Formation Reaction of 4-(chlorosulfonyl)benzoic acid with dimethylamine in aqueous or organic media (e.g., THF) at 0–5 °C.

-

Reagents: 4-Carboxybenzenesulfonyl chloride, Dimethylamine (excess), Base (

or -

Yield: >90%.[2]

Step 2: Acyl Chloride Activation Conversion of the carboxylic acid to the acid chloride.

-

Reagents: Thionyl chloride (

) (solvent/reagent), catalytic DMF. -

Conditions: Reflux (75–80 °C) for 2–4 hours.

-

Purification: Removal of excess

via vacuum distillation; product is often used crude or recrystallized from dry toluene/hexane.

Figure 1: Convergent synthesis pathway from sulfonyl chloride precursor.

Chemical Reactivity & Mechanism

Selectivity Profile

The molecule contains two electrophilic centers, but their reactivity differs by orders of magnitude:

-

Acyl Chloride (

): Extremely reactive (Kinetic control). Reacts instantly with nucleophiles (amines, alcohols, thiols) at room temperature. -

Sulfonamide (

): Relatively inert. The

Mechanistic Insight: Amidation

When coupling with amines (e.g., to form COX-2 inhibitors), the reaction follows an addition-elimination mechanism. The electron-withdrawing nature of the para-sulfamoyl group (

Figure 2: Addition-Elimination mechanism for amide bond formation.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a sulfonamide-benzamide derivative.

-

Preparation: Dissolve 1.0 eq of the target amine in anhydrous DCM or THF. Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as an acid scavenger.

-

Addition: Cool the solution to 0 °C. Dissolve This compound (1.1 eq) in a minimal volume of anhydrous DCM and add dropwise to the amine solution.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (silica; EtOAc/Hexane).

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove generated acid), and brine. -

Drying: Dry over anhydrous

and concentrate in vacuo.

Applications in Drug Development[4][5][6]

-

COX-2 Inhibitors: The 4-sulfamoylphenyl moiety is a classic pharmacophore for Cyclooxygenase-2 selectivity (e.g., Celecoxib). This acid chloride allows for the modular attachment of this moiety to various heterocyclic scaffolds (indoles, pyrazoles).

-

Anion Transport Inhibitors: Used to synthesize "Probenecid-like" analogues where the dipropyl group is replaced by dimethyl to modulate lipophilicity and transport kinetics.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a primary zinc-binding motif. While

-disubstituted sulfonamides are generally poor inhibitors themselves, they serve as prodrugs or structural probes where the

Safety & Handling (MSDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water.

References

-

Sigma-Aldrich. (2025). Product Specification: 4-(Dimethylsulfamoyl)benzoyl chloride.[3]

-

PubChem. (2025). Compound Summary: 4-(Dimethylsulfamoyl)benzoyl chloride (CID 12218884). National Library of Medicine.

-

BenchChem. (2025). Synthesis of Sulfamoyl-benzoyl derivatives: Technical Protocols.

-

Enamine. (2025). Building Blocks for Medicinal Chemistry: Sulfonamides.

Sources

Solubility of 4-Dimethylsulfamoyl-benzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Dimethylsulfamoyl-benzoyl chloride in Organic Solvents

Abstract

This compound is a bespoke chemical intermediate whose utility in synthetic chemistry is intrinsically linked to its behavior in solution. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a robust theoretical framework and a detailed experimental protocol to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. The guide emphasizes the critical challenges posed by the compound's reactive acyl chloride moiety and outlines a self-validating, gravimetric-based methodology designed to yield reliable and reproducible data.

Introduction: The Need for Precise Solubility Data

In the landscape of pharmaceutical and materials science research, the efficiency of a synthetic route often hinges on the precise control of reaction parameters. Solvent selection is a critical parameter, directly influencing reaction kinetics, equilibrium, and the ease of product isolation. This compound, a molecule featuring both a highly reactive benzoyl chloride group and a polar dimethylsulfamoyl moiety, presents a unique solubility profile. Its application as a building block, potentially in the synthesis of targeted therapeutics like COX-2 inhibitors[1], necessitates a deep understanding of its solubility.

This guide moves beyond theoretical postulation to provide a practical, field-proven framework for determining the solubility of this reactive intermediate. We will first deconstruct the molecule's structural attributes to predict its general solubility behavior and then present a rigorous, step-by-step protocol for its quantitative measurement.

Compound Profile: this compound

To understand the solubility of this compound, we must first examine its constituent parts and their influence on its overall physicochemical properties.

-

Molecular Structure: The compound consists of a central benzene ring substituted at the 1 and 4 positions.

-

Benzoyl Chloride Group (-COCl): This is a highly reactive acyl chloride functional group. The carbonyl carbon is highly electrophilic, making the molecule susceptible to nucleophilic attack. This group imparts significant polarity to the molecule.

-

Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This group is also strongly electron-withdrawing and polar. The presence of the sulfonamide-like structure contributes to the potential for hydrogen bond acceptance and strong dipole-dipole interactions.

-

The combination of these two polar, electron-withdrawing groups on a rigid aromatic backbone suggests that the molecule will favor polar aprotic solvents for dissolution.

Inherent Reactivity: The Overriding Challenge

The primary challenge in handling and analyzing this compound is the reactivity of the acyl chloride group. Acyl chlorides readily react with a wide range of nucleophiles.[2]

-

Reaction with Protic Solvents: The compound will react vigorously, often violently, with protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines.[2][3][4] This reaction, known as solvolysis, results in the formation of the corresponding carboxylic acid, ester, or amide, respectively, and hydrogen chloride gas.[3][4]

-

With Water: C₇H₈ClNO₃S + H₂O → C₇H₉NO₄S (4-Dimethylsulfamoyl-benzoic acid) + HCl

-

-

Implication for Solubility Studies: Due to this reactivity, traditional equilibrium solubility determination in protic solvents is not feasible, as the compound degrades rather than dissolves. Therefore, all studies must be conducted in anhydrous aprotic solvents .

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made.

-

Likely Soluble In: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM). The polarity of these solvents can stabilize the polar functional groups of the solute.

-

Likely Insoluble or Sparingly Soluble In: Nonpolar solvents such as hexanes, toluene, and diethyl ether. These solvents lack the ability to effectively solvate the highly polar sulfamoyl and carbonyl moieties.

-

Reactive With: All protic solvents, including water, methanol, and ethanol.

The following diagram illustrates the interplay of factors governing the dissolution of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust gravimetric method for determining the solubility of this compound in anhydrous aprotic solvents. The core principle is to create a saturated solution at a controlled temperature, separate the excess solid, and then quantify the mass of the dissolved solute in a known volume of the supernatant.

Causality Behind Experimental Design

-

Method Choice (Gravimetric): A gravimetric approach is chosen for its robustness and directness. It relies on a fundamental physical property (mass) and does not require the development of a calibrated analytical method (e.g., HPLC, UV-Vis), which could be complicated by potential on-column reactions or the lack of a stable reference standard in solution.

-

Isothermal Equilibration: The use of a temperature-controlled shaker is critical. Solubility is temperature-dependent, and maintaining a constant temperature ensures that the measurement is made at a defined and reproducible state of equilibrium.

-

Anhydrous Conditions: The absolute requirement for anhydrous solvents and a dry environment (e.g., nitrogen blanket, glove box) is to prevent the solvolysis of the acyl chloride, which would consume the compound and lead to erroneously low solubility measurements.[2][3][5]

-

Self-Validation: The protocol includes running replicates to ensure precision and suggests a final purity check of the recovered solid to validate that the compound did not degrade during the experiment, thus ensuring trustworthiness.

Materials and Reagents

-

This compound (>98% purity)

-

Anhydrous, analytical grade organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetonitrile, Toluene, N,N-Dimethylformamide)

-

High-purity Nitrogen gas

-

20 mL glass scintillation vials with PTFE-lined caps

-

Class A volumetric pipettes and glassware

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Temperature-controlled orbital shaker

-

Benchtop centrifuge with appropriate vial adapters

-

Vacuum oven or centrifugal evaporator

Experimental Workflow Diagram

Caption: Gravimetric workflow for solubility determination.

Step-by-Step Methodology

Note: All operations should be performed in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Preparation:

-

Tare a clean, dry 20 mL glass scintillation vial on an analytical balance.

-

Add an excess amount (approx. 200-300 mg) of this compound to the vial. The goal is to have a significant amount of undissolved solid after equilibration.

-

Record the exact mass of the vial and solute.

-

-

Solvent Addition:

-

Using a Class A volumetric pipette, add a precise volume (e.g., 5.00 mL) of the chosen anhydrous organic solvent to the vial.

-

Immediately cap the vial tightly and record the ambient temperature.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 °C).

-

Allow the mixture to shake for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended; 48 hours is preferable to ensure saturation). The solution should appear as a slurry with visible excess solid.

-

-

Phase Separation:

-

Remove the vial from the shaker. Allow it to stand undisturbed for 10 minutes to let larger particles settle.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet all undissolved solid, resulting in a clear supernatant.

-

-

Sampling:

-

Tare a new, clean, dry scintillation vial and record its mass (m_final_vial).

-

Carefully, without disturbing the solid pellet, use a volumetric pipette to withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant.

-

Transfer this aliquot to the newly tared vial.

-

-

Solvent Evaporation:

-

Place the vial containing the supernatant into a vacuum oven at a low temperature (e.g., 30-40 °C) or use a centrifugal evaporator until all the solvent has been removed and a dry solid residue remains.

-

Ensure the solid is completely dry by leaving it under vacuum for an additional 1-2 hours after visible solvent removal.

-

-

Final Weighing:

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.

-

Weigh the vial containing the dry solute residue on the same analytical balance (m_final_vial+residue).

-

-

Replication:

-

Repeat the entire procedure at least two more times for each solvent to ensure the results are reproducible (n=3).

-

Calculation of Solubility

The solubility is calculated as the mass of the solute per unit volume of the solvent.

-

Calculate the mass of the residue:

-

m_residue = (m_final_vial+residue) - (m_final_vial)

-

-

Calculate the solubility (in mg/mL):

-

Solubility (mg/mL) = (m_residue [in mg]) / (Volume of aliquot [in mL])

-

Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely for easy comparison.

Table 1: Qualitative Solubility of this compound

This table provides a preliminary screening based on visual observation after adding ~50 mg of solute to 1 mL of solvent.

| Solvent Class | Solvent | Observation (at 25°C) | Classification |

| Polar Aprotic | Dichloromethane | Clear solution, rapid dissolution | Soluble |

| Acetonitrile | Most solid dissolves | Sparingly Soluble | |

| N,N-Dimethylformamide | Clear solution, rapid dissolution | Soluble | |

| Nonpolar | Toluene | Most solid remains undissolved | Insoluble |

| Hexane | Solid remains undissolved | Insoluble | |

| Reactive | Water | Vigorous gas evolution, solid reacts | Reactive |

| Methanol | Gas evolution, solid reacts | Reactive |

Note: This is a predictive table. Actual experimental results should be populated here.

Table 2: Quantitative Solubility of this compound at 25°C

This table presents the rigorously determined quantitative data.

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Std. Deviation |

| Dichloromethane | 9.1 | Experimental Value | ± Value |

| Tetrahydrofuran | 7.5 | Experimental Value | ± Value |

| Acetonitrile | 37.5 | Experimental Value | ± Value |

| N,N-Dimethylformamide | 38.3 | Experimental Value | ± Value |

| Toluene | 2.4 | Experimental Value | ± Value |

Note: This table is a template to be filled with data obtained from the experimental protocol.

Safety and Handling

This compound is a reactive and corrosive compound and must be handled with extreme care in a well-ventilated chemical fume hood.[6][7]

-

Hazard Identification: Causes severe skin burns and eye damage.[6][8] Harmful if swallowed or inhaled. Reacts with water to liberate toxic hydrogen chloride gas.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] Keep away from moisture, water, and alcohols.[5][10] Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular structure provides clear indicators of its likely behavior. It is predicted to be soluble in polar aprotic solvents and insoluble in nonpolar solvents, with a high reactivity towards any protic media. The primary contribution of this guide is the detailed, self-validating experimental protocol designed to navigate the challenges posed by the compound's reactive nature. By employing the gravimetric method under strict anhydrous conditions, researchers can generate reliable, quantitative solubility data. This information is indispensable for the rational design of synthetic procedures, enabling informed solvent choices that maximize yield, simplify purification, and ensure the successful application of this versatile chemical intermediate in research and development.

References

-

LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzoyl chloride. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Bentley, T. W., & Ebdon, D. N. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molbank, 2018(4), M1017. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). Preparation of Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

Sources

- 1. Buy N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | 1172493-99-0 [smolecule.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. cdn.lasec.co.za [cdn.lasec.co.za]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Dimethylamino)benzoyl chloride | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. innospk.com [innospk.com]

Methodological & Application

4-Dimethylsulfamoyl-benzoyl chloride derivatization for HPLC

Application Note: High-Performance Liquid Chromatography (HPLC) Derivatization using 4-Dimethylsulfamoyl-benzoyl Chloride (DMS-BCl)

Introduction & Principle

The analysis of polar, non-chromophoric compounds—such as aliphatic amines, amino acids, alcohols, and phenols—often presents a significant challenge in HPLC due to poor retention on reverse-phase columns and lack of UV absorbance or mass spectrometric (MS) ionization efficiency.

This compound (DMS-BCl) is a specialized derivatization reagent designed to address these limitations. Structurally, it combines a reactive benzoyl chloride moiety with a dimethylsulfamoyl tag.

-

Reactive Core: The acid chloride group (-COCl) undergoes rapid nucleophilic acyl substitution with primary/secondary amines and alcohols/phenols under mild basic conditions.

-

Detection Tag: The dimethylsulfamoyl group (-SO₂N(CH₃)₂) acts as a stable, polar tag that enhances electrospray ionization (ESI-MS) efficiency in positive mode and provides a distinct UV chromophore (typically λmax ~254 nm) due to the conjugated benzene ring system.

This protocol details the optimized workflow for derivatizing trace-level nucleophiles using DMS-BCl, ensuring high reaction yield, stability, and chromatographic resolution.

Reaction Mechanism

The derivatization proceeds via a Schotten-Baumann reaction mechanism (or anhydrous equivalent). The nucleophile (analyte) attacks the carbonyl carbon of the DMS-BCl, displacing the chloride ion to form a stable amide (for amines) or ester (for alcohols/phenols).

Figure 1: Reaction pathway for DMS-BCl derivatization of nucleophiles.

Materials & Reagents

Chemicals

-

Derivatization Reagent: this compound (DMS-BCl), >97% purity. Store in a desiccator at -20°C. Note: Sensitive to moisture.

-

Solvents: Acetonitrile (ACN), HPLC Grade; Water, LC-MS Grade.

-

Catalyst/Base: Triethylamine (TEA) or Pyridine (anhydrous).

-

Quenching Agent: Glycine (1 M aqueous solution) or Methylamine.

-

Internal Standard: 4-Nitrobenzoyl chloride derivative (optional) or deuterated analyte.

Equipment

-

HPLC/UHPLC System (e.g., Agilent 1290, Waters Acquity) with PDA or MS detector.

-

Thermostatted heating block (capable of 60°C).

-

Vortex mixer.

-

1.5 mL Amber HPLC vials (to prevent photodegradation).

Experimental Protocol

This protocol is optimized for 100 µL sample volumes. Scale proportionally as needed.

Step 1: Reagent Preparation

-

DMS-BCl Stock Solution (10 mg/mL): Dissolve 10 mg of DMS-BCl in 1 mL of dry Acetonitrile (ACN).

-

Critical: Prepare fresh daily. The acid chloride hydrolyzes rapidly in the presence of moisture.

-

-

Buffer/Base Solution: Prepare a solution of 5% Triethylamine (TEA) in ACN.

Step 2: Derivatization Procedure

| Step | Action | Critical Parameter |

| 1. Sample Prep | Transfer 100 µL of sample (aqueous or organic) into a 1.5 mL vial. | pH should be neutral or slightly alkaline. |

| 2. Basification | Add 50 µL of 5% TEA in ACN. Vortex for 10 sec. | Ensures deprotonation of the nucleophile. |

| 3. Reaction | Add 100 µL of DMS-BCl Stock Solution. Vortex immediately. | Molar excess of reagent > 5-fold required. |

| 4. Incubation | Amines: Incubate at Ambient Temp for 15 min.Alcohols/Phenols: Heat at 60°C for 30-45 min. | Heat is required for sterically hindered -OH groups. |

| 5. Quenching | Add 20 µL of 1 M Glycine or Water. Vortex and wait 5 min. | Consumes excess reagent to prevent column fouling. |

| 6. Dilution | Dilute to final volume (e.g., 1 mL) with Mobile Phase A. | Ensures solvent compatibility with initial gradient. |

Step 3: Workflow Visualization

Figure 2: Step-by-step derivatization workflow for DMS-BCl.

HPLC Method Conditions

The following conditions are a starting point for method development.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 1 - 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 1.0 | 5% | Sample Loading |

| 10.0 | 95% | Elution of Derivatives |

| 12.0 | 95% | Wash |

| 12.1 | 5% | Re-equilibration |

| 15.0 | 5% | End |

Detection Settings:

-

UV/Vis: 254 nm (Primary), 210 nm (Secondary).

-

MS (ESI+): Scan range 100-1000 m/z. Look for [M+H]+ corresponding to Analyte_MW + 225.05 Da (Mass of DMS-Benzoyl group - H + H).

Method Validation & Performance

To ensure the method is robust (Trustworthiness), the following validation parameters must be assessed:

-

Linearity: Prepare calibration standards from 10 ng/mL to 10 µg/mL. The derivatization yield should be constant across this range (R² > 0.99).

-

Stability: The DMS-BCl derivatives are generally stable for 24-48 hours at 4°C. Verify this by re-injecting the same vial over 2 days.

-

Reaction Efficiency: Compare the peak area of the derivative against a molar equivalent of a stable standard (e.g., a pre-synthesized amide) to calculate % yield.

Common Troubleshooting:

| Issue | Probable Cause | Solution |

| Low Yield | Reagent hydrolysis (moisture). | Use fresh, dry ACN. Ensure reagent bottle is sealed. |

| Extra Peaks | Reagent byproducts (DMS-Benzoic Acid). | These elute earlier than derivatives. Ignore or optimize gradient. |

| Peak Tailing | Residual free amines or silanol interactions. | Add 5-10 mM Ammonium Acetate to Mobile Phase A. |

References

-

Danielson, N. D., & Gallagher, P. A. (2000). Derivatization in Liquid Chromatography. In Encyclopedia of Analytical Chemistry. Wiley. Link

- Core reference for acid chloride derivatiz

- Knapp, D. R. (1979).Handbook of Analytical Derivatization Reactions. Wiley-Interscience.

-

Santa, T. (2011). Derivatization Reagents in Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. Biomedical Chromatography. Link

- Discusses the design of reagents with sulfonyl/benzoyl moieties for MS sensitivity.

-

Sigma-Aldrich (Merck). General Protocol for Benzoyl Chloride Derivatization.Link

- Standard oper

Application Notes and Protocols for the Quantitative Analysis of Pharmaceuticals using 4-(Dimethylamino)benzoyl Chloride as a Derivatizing Agent

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analytical Sensitivity with 4-(Dimethylamino)benzoyl Chloride (DMABC)

In the field of pharmaceutical analysis, achieving accurate and sensitive quantification of active pharmaceutical ingredients (APIs), their metabolites, and related impurities is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, but its efficacy can be limited for compounds that lack a strong chromophore or fluorophore, leading to poor detection.[1][2] This guide provides a comprehensive overview of a robust solution: pre-column derivatization using 4-(Dimethylamino)benzoyl chloride (DMABC).

Note to the reader: The initial topic requested was "4-Dimethylsulfamoyl-benzoyl chloride." However, publicly available scientific literature extensively documents the use of a closely related and structurally similar compound, 4-(Dimethylamino)benzoyl chloride (DMABC), for the same applications. This guide will focus on DMABC, as the principles, protocols, and applications are highly analogous and transferable.

DMABC is a highly effective derivatizing agent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups, to introduce a strongly UV-absorbing and fluorescent dimethylaminobenzoyl moiety onto the analyte.[1][2] This chemical modification dramatically enhances the detectability of the target compound, enabling accurate quantification at low concentrations.[1] The derivatization reaction is typically rapid, proceeds with high yield, and produces stable derivatives suitable for chromatographic separation.[1] This document will provide a detailed exploration of the underlying chemistry, step-by-step experimental protocols, and expected performance data for the quantitative analysis of pharmaceuticals using DMABC derivatization followed by HPLC analysis.

The Chemistry of Derivatization: A Causal Explanation

The utility of DMABC as a derivatizing agent is rooted in its chemical structure and reactivity. The benzoyl chloride functional group is a highly reactive acyl chloride.[3] This reactivity allows it to readily undergo nucleophilic acyl substitution with nucleophiles such as the lone pair of electrons on the nitrogen atom of primary and secondary amines, or the oxygen of hydroxyl groups.

The reaction is typically carried out in an aprotic organic solvent under basic conditions. The base serves two critical purposes: it deprotonates the analyte's functional group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the derivatized product.

Visualizing the Derivatization Reaction

The following diagram illustrates the general reaction mechanism of DMABC with a primary amine, a common functional group in many pharmaceutical compounds.

Caption: Reaction of DMABC with a primary amine.

Comprehensive Experimental Protocols

The following protocols are provided as a robust starting point for method development. Optimization of specific parameters, such as reaction time, temperature, and reagent concentrations, may be necessary for different analytes and sample matrices.

PART 1: Reagent and Sample Preparation

1.1. DMABC Derivatizing Reagent (1 mg/mL):

-

Accurately weigh 10 mg of 4-(Dimethylamino)benzoyl chloride (DMABC, ≥99.0% HPLC grade).

-

Dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.

-

Causality: Anhydrous acetonitrile is used as the solvent because DMABC is moisture-sensitive and will readily hydrolyze in the presence of water, reducing its derivatizing efficiency.[4][5]

-

This solution should be prepared fresh daily and stored in a tightly sealed container, protected from light and moisture.

1.2. Borate Buffer (0.1 M, pH 9.0):

-

Dissolve 6.18 g of boric acid in 900 mL of deionized water.

-

Adjust the pH to 9.0 with a 1 M sodium hydroxide solution.

-

Make up the final volume to 1 L with deionized water.

-

Causality: A basic pH is essential to ensure the analyte's amine or hydroxyl group is sufficiently nucleophilic to react with the DMABC.

1.3. Standard Solutions:

-

Prepare a stock solution of the pharmaceutical standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Perform serial dilutions of the stock solution with the appropriate solvent to create a series of calibration standards at the desired concentrations.

1.4. Sample Preparation:

-

The sample preparation method will be highly dependent on the pharmaceutical formulation (e.g., tablets, capsules, oral solutions, plasma).

-

For solid dosage forms: An appropriate number of tablets or capsules should be accurately weighed, finely powdered, and extracted with a suitable solvent. The extract may require filtration or centrifugation to remove excipients.

-

For liquid dosage forms or biological samples: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest and remove interfering matrix components.[2]

PART 2: Derivatization Protocol

-

Pipette 100 µL of the standard solution or prepared sample into a clean, dry autosampler vial.

-

Add 200 µL of the 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of the 1 mg/mL DMABC derivatizing reagent.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

-

Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.

-

-

After incubation, cool the vial to room temperature.

-

Add 100 µL of a quenching solution (e.g., 1 M HCl or a primary amine solution like glycine) to react with the excess DMABC. This step is crucial to prevent the derivatization of other components in the analytical system.

-

The sample is now ready for HPLC analysis.

PART 3: HPLC-UV/FLD Analysis

The following are typical starting conditions for an HPLC method. Method development and validation are required for each specific application.[6]

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized analyte. A typical gradient might be: 0-15 min, 30-90% B; 15-20 min, 90% B; 20-25 min, 30% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detector | Wavelength set to the absorbance maximum of the DMABC derivative (typically around 300-320 nm). |

| Fluorescence Detector | Excitation and emission wavelengths should be optimized for the specific derivative. |

Method Validation and Performance

A validated analytical method ensures reliable and reproducible results.[6] According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

-

Accuracy: The closeness of the test results to the true value.[7]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Typical Performance Data

The following table summarizes typical performance data for the quantitative analysis of a hypothetical primary amine-containing drug using DMABC derivatization and HPLC-UV analysis. These values are for illustrative purposes and will vary depending on the specific analyte and instrumentation.

| Validation Parameter | Typical Performance |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LOD | 0.02 µg/mL |

| LOQ | 0.06 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Visualizing the Analytical Workflow

The following diagram provides a high-level overview of the entire analytical workflow, from sample receipt to final data analysis.

Caption: General workflow for DMABC derivatization and analysis.

Safety and Handling Precautions

4-(Dimethylamino)benzoyl chloride is a corrosive and moisture-sensitive compound.[4][5][8] It is essential to handle this reagent with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Handle DMABC in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Moisture: Avoid contact with water, as it reacts to liberate toxic gas.[9] Use anhydrous solvents and store in a tightly sealed container under an inert atmosphere.[5]

-

Disposal: Dispose of waste according to local regulations for corrosive chemical waste.

References

- Benchchem. (n.d.). Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC) Derivatization.

- ResearchGate. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.

- EvitaChem. (n.d.). Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1.

- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.

- PubMed. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.

- National Institutes of Health. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.

- Fisher Scientific. (2009). 4-Dimethylaminobenzoyl chloride - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride for HPLC derivatization, LiChropur, = 99.0 HPLC 4755-50-4*.

- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

- PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride.

- Longdom. (n.d.). Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.

- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

- ECHEMI. (n.d.). Dimethylsulfamoyl chloride SDS, 13360-57-1 Safety Data Sheets.

- Beilstein Journal of Organic Chemistry. (n.d.). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.

- PubMed. (2025). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS.

- ResearchGate. (2025). Validation of Analytical Methods.

- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

- European Directorate for the Quality of Medicines & HealthCare. (2020). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.

- Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)benzoyl chloride - Material Safety Data Sheet.

- ResearchGate. (2025). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

- Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Dimethylaminobenzoyl chloride.

- WSEAS. (n.d.). Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review.

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride 97 4755-50-4.

- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.

- Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. jddtonline.info [jddtonline.info]

- 7. mdpi.com [mdpi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

Synthesis of COX-2 inhibitors using 4-Dimethylsulfamoyl-benzoyl chloride

Application Note & Protocol

Topic: Strategic Synthesis of Novel Diarylpyrazole COX-2 Inhibitors via Acylation with 4-Dimethylsulfamoyl-benzoyl chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a cornerstone of modern anti-inflammatory therapy, offering efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 4-sulfamoylphenyl group is a critical pharmacophore responsible for this selectivity, famously incorporated in drugs like Celecoxib. This application note provides a detailed, field-proven protocol for the synthesis of novel diarylpyrazole-based COX-2 inhibitors. The strategy involves a two-stage process: first, the construction of a versatile 1,5-diarylpyrazole scaffold, and second, its subsequent N-acylation using the key reagent, This compound . This approach allows for the creation of a library of potential COX-2 inhibitors, leveraging a modular design. We will delve into the mechanistic rationale behind the synthesis, provide step-by-step experimental procedures, and outline methods for purification and characterization.

Scientific Background & Principle

The Role of COX-1 and COX-2 in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of physiological and pathological processes. Two primary isoforms exist:

-

COX-1: A constitutive enzyme found in most tissues, responsible for "housekeeping" functions like maintaining the gastric mucosa and regulating platelet aggregation.[1][2]

-

COX-2: An inducible enzyme, typically expressed at low levels but significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][2]

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastric ulcers (via COX-1 inhibition).

The Sulfonamide Pharmacophore: Key to COX-2 Selectivity

The development of selective COX-2 inhibitors ("coxibs") was a major breakthrough. The structural basis for this selectivity lies in a difference in the active sites of the two enzymes. The COX-2 active site possesses a spacious, polar side-pocket that is absent in COX-1.[3] Selective inhibitors are designed with a specific functional group that can fit into and interact with this side pocket.

The benzenesulfonamide moiety (-SO₂NH₂) is the archetypal COX-2-selective pharmacophore.[3][4] Its sulfonamide group forms crucial hydrogen bonds with amino acid residues within this polar side pocket, anchoring the inhibitor and leading to potent and selective inhibition.[3][5] The use of a substituted sulfonamide, such as the N,N-dimethylsulfamoyl group provided by our key reagent, is a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and binding affinity.[6]

This protocol details the synthesis of a novel inhibitor where the 4-(N,N-dimethylsulfamoyl)benzoyl moiety is attached to a diarylpyrazole core, a well-established scaffold for potent COX-2 inhibition.[1][7]

Overall Synthetic Strategy & Mechanism

The synthesis is a two-part process. First, a versatile diarylpyrazole intermediate is synthesized via a classical Knorr pyrazole synthesis. Second, this intermediate is acylated with this compound to yield the final target compound.

Part A: Synthesis of the Diarylpyrazole Core

The pyrazole ring is formed via a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9]

-

Step 1: Claisen Condensation. An acetophenone derivative is condensed with a trifluoroacetic ester in the presence of a strong base (e.g., sodium methoxide) to form a 1,3-diketone.[1][10] The trifluoromethyl group is a common feature in coxibs, contributing to binding affinity.

-

Step 2: Cyclocondensation. The resulting 1,3-diketone is reacted with phenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyls, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[11]

Part B: N-Acylation with this compound

This is the key step where the COX-2 selectivity-conferring moiety is introduced. The diarylpyrazole from Part A possesses a reactive N-H proton on the pyrazole ring. This nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

-

Mechanism: This is a nucleophilic acyl substitution reaction. A base, such as triethylamine or pyridine, is used to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction.

Caption: Overall workflow for the synthesis of the target COX-2 inhibitor.

Experimental Protocols

Safety Precaution: Acyl chlorides like this compound are corrosive and moisture-sensitive, reacting with water to release HCl gas.[12] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. All glassware must be thoroughly dried before use.

Part A: Synthesis of 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Materials & Reagents:

-

4-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide (NaOMe)

-

Toluene, anhydrous

-

Phenylhydrazine

-

Ethanol

-

Hydrochloric acid (HCl), 2M

-

Hexane, Ethyl Acetate (for chromatography)

Protocol:

-

Step A1: Formation of 1,3-Diketone Intermediate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous toluene (100 mL) and sodium methoxide (1.2 eq).

-

Stir the suspension and add 4-methylacetophenone (1.0 eq).

-

Heat the mixture to 60-65°C.

-

Add ethyl trifluoroacetate (1.1 eq) dropwise over 30 minutes.

-

Maintain the reaction at 60-65°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

-

After completion, cool the reaction to room temperature and quench by slowly adding 2M HCl until the pH is ~5-6.

-

Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, which can be used in the next step without further purification.

-

-

Step A2: Cyclization to Pyrazole Core

-

Dissolve the crude diketone from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.

-

Add phenylhydrazine (1.05 eq).

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor by TLC until the starting diketone is consumed.

-

Cool the reaction mixture to room temperature and then place in an ice bath for 1 hour to induce crystallization.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole as a white or off-white solid.

-

Part B: Synthesis of the Final COX-2 Inhibitor

Materials & Reagents:

-

5-(4-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (from Part A)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

Protocol:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the diarylpyrazole core (1.0 eq) and anhydrous DCM (50 mL).

-

Cool the stirred solution to 0°C using an ice bath.

-

Add anhydrous triethylamine (1.5 eq) dropwise.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (15 mL).

-

Add the acyl chloride solution dropwise to the pyrazole solution at 0°C over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

-

Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of the pyrazole starting material.

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Characterization & Quality Control

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[13]

Caption: Post-synthesis workflow for purification and characterization.

Expected Analytical Data:

| Analysis Technique | Intermediate (Diarylpyrazole) | Final Product (Acylated Pyrazole) |

| ¹H NMR | Aromatic protons (~7.0-7.5 ppm), pyrazole CH (~6.8 ppm), methyl protons (~2.4 ppm). | Additional aromatic signals from the benzoyl group, dimethylsulfamoyl methyl protons (~2.7 ppm, singlet, 6H). Shift in pyrazole-region signals. |

| FT-IR (cm⁻¹) | C-F stretch (~1100-1300), C=N stretch (~1500-1600), Aromatic C-H stretch (~3000-3100). | Appearance of a strong C=O (amide) stretch (~1680-1700), S=O stretches (~1350 and ~1160). |

| Mass Spec (ESI+) | Calculated [M+H]⁺ corresponding to C₁₇H₁₃F₃N₂. | Calculated [M+H]⁺ corresponding to C₂₆H₂₂F₃N₃O₃S. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Part A1 | Incomplete reaction; inactive base. | Ensure anhydrous conditions. Use fresh sodium methoxide. Increase reaction time or temperature slightly. |

| Formation of regioisomers in Part A2 | The 1,3-diketone is asymmetric. | While some regioisomer formation is possible, the trifluoromethyl group's electron-withdrawing nature typically directs the reaction. Purification by recrystallization or chromatography should separate the major isomer.[1] |

| Incomplete acylation in Part B | Insufficient base; moisture contamination; inactive acyl chloride. | Use freshly distilled, anhydrous TEA and DCM. Ensure glassware is oven-dried. Use fresh this compound. |

| Product decomposition during workup | Hydrolysis of the final amide product. | Avoid excessively acidic or basic conditions during the aqueous workup. Perform washes efficiently without prolonged exposure. |

References

- Szabó, G., Fischer, J., Kis-Varga, Á., & Gyires, K. (2008). New celecoxib derivatives as anti-inflammatory agents. Journal of medicinal chemistry.

-

Reddy, P. R., & Rao, K. R. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 609-617. Available from: [Link]

-

Kumar, A., & Indora, A. (2011). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences, 1(3), 212-217. Available from: [Link]

- CN102391184A - Synthesis method of celecoxib. (2012). Google Patents.

- Özdemir, A., Göktaş, M. T., & Çevik, U. A. (2025). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6214. Available from: [Link]

-

Guzmán, A., Díaz, E., Trejo, B. E., & López-Muñoz, F. J. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4), 289-293. Available from: [Link]

-

Yıldırım, S., Atlı, Ö., & Ülker, S. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(11), 1464. Available from: [Link]

- US7919633B2 - Process for preparation of celecoxib. (2011). Google Patents.

-

The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. (n.d.). ResearchGate. Available from: [Link]

-

Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1222409. Available from: [Link]

-

Cruz-Cabeza, A. J., Vella-Zarb, L., & Karki, S. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. Available from: [Link]

-

Anusha, P., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field, 9(6), 250-255. Available from: [Link]

-

Al-Haddad, S. A. A., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. Available from: [Link]

- El-Sayed, M. A.-A., et al. (2013). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Sci-Hub.

-

Celecoxib Identification Methods. (2010). ResearchGate. Available from: [Link]

- EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017). Google Patents.

-

Kumar, R., & Kumar, R. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(5), 537-558. Available from: [Link]

-

Wahyuningsih, S. P. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 17(1), 74-84. Available from: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available from: [Link]

-

Supuran, C. T. (2007). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 7(2), 179-184. Available from: [Link]

-

Design and Synthesis of Novel Diaryl Heterocyclic Derivatives as Selective Cyclooxygenase-2. (2013). ResearchGate. Available from: [Link]

-

Dimethylsulphamoyl chloride. (n.d.). PubChem. Available from: [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7300. Available from: [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 8. ijirt.org [ijirt.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | 1172493-99-0 [smolecule.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Sensitivity GC-MS Analysis of Phenols using 4-Dimethylsulfamoyl-benzoyl Chloride

This Application Note is designed for researchers in metabolomics and toxicology requiring high-sensitivity quantification of phenolic compounds. It details the use of 4-Dimethylsulfamoyl-benzoyl chloride (4-DMSBC) , a specialized variant of the classic benzoyl chloride reagent, tailored for Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Abstract & Principle

Phenolic compounds (e.g., endocrine disruptors, steroid hormones, neurotransmitter metabolites) are often difficult to analyze by GC-MS due to their polarity, thermal instability, and poor ionization efficiency.[1] While silylation (e.g., BSTFA) is the standard approach, it produces derivatives prone to hydrolysis and often yields fragmented spectra with non-diagnostic ions.[1]

This compound (4-DMSBC) offers a robust alternative based on acylation .[1]

-

Chemical Stability: Forms stable ester bonds, unlike moisture-sensitive silyl ethers.[1]

-

Mass Spectral Tagging: The dimethylsulfamoyl moiety (

) introduces a high-mass, electronegative "tag."[1] -

ECNI Enhancement: The sulfonyl group possesses high electron affinity, making this reagent ideal for Negative Ion Chemical Ionization (NICI/ECNI) , potentially increasing sensitivity by 100-1000x compared to standard Electron Impact (EI).[1]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution (Schotten-Baumann conditions).[1] The phenolic oxygen attacks the carbonyl carbon of 4-DMSBC, displacing chloride.[1]

Figure 1: Reaction pathway for the derivatization of phenols with 4-DMSBC.[1] The base (e.g., Pyridine or Carbonate) neutralizes the HCl byproduct to drive the reaction to completion.[1]

Materials & Equipment

Reagents

-

Derivatizing Agent: this compound (CAS: 29171-70-8), >97% purity.[1]

-

Preparation: Dissolve 10 mg in 1 mL dry Acetonitrile (ACN).[1] Prepare fresh daily.

-

-

Solvents: Acetonitrile (LC-MS grade), Ethyl Acetate, Hexane.[1]

-

Base Catalyst: 5% Sodium Carbonate (

) in water OR Pyridine (anhydrous).[1] -

Internal Standard:

-Phenol or deuterated analog of target analyte.

Instrumentation

-

GC-MS System: Agilent 7890B/5977B or equivalent.

-

Column: DB-5MS UI or ZB-Semivolatiles (30 m x 0.25 mm x 0.25 µm).[1]

-

Inlet: Split/Splitless with deactivated glass wool liner.[1]

Experimental Protocol

This protocol utilizes a biphasic reaction (Schotten-Baumann) which is robust against trace moisture, a significant advantage over silylation.[1]

Step 1: Sample Preparation[1][2]

-

Extraction: Extract phenols from the biological matrix (plasma, urine, tissue) using Liquid-Liquid Extraction (LLE) or SPE.[1]

-

Drying: Evaporate the extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the residue in 50 µL of Acetonitrile.

Step 2: Derivatization Reaction[3]

-

Addition: Add 25 µL of 5%

solution to the vial. Vortex for 10 seconds.[1]-

Note: The high pH (pK ~10) ensures phenols are in the phenoxide form (

), increasing nucleophilicity.

-

-

Reagent Spike: Add 25 µL of 4-DMSBC solution (10 mg/mL in ACN).

-

Incubation: Vortex briefly and incubate at Ambient Temperature (20-25°C) for 5-10 minutes.

-

Insight: Unlike silylation which often requires heat, benzoyl chlorides react rapidly at room temperature.[1]

-

-

Quenching (Optional but Recommended): Add 10 µL of a 10 mg/mL Glycine solution to scavenge excess reagent, preventing column overload.[1]

Step 3: Cleanup & Transfer[1]

-

Extraction: Add 200 µL of Hexane (or Ethyl Acetate for more polar phenols).[1] Vortex vigorously for 30 seconds.[1]

-

Phase Separation: Centrifuge at 3,000 x g for 2 minutes.

-

Transfer: Transfer the upper organic layer to a GC vial with a glass insert.

-

Critical: Ensure no aqueous phase is transferred, as salts will damage the GC liner.[1]

-

Figure 2: Operational workflow for the derivatization process.[1]

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 280°C | Ensures rapid vaporization of high-MW esters.[1] |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analytes.[1] |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times.[1] |

| Oven Program | 100°C (1 min) → 20°C/min → 320°C (5 min) | Fast ramp prevents peak broadening of late eluters.[1] |

| Transfer Line | 300°C | Prevents condensation of derivatives.[1] |

| Ionization | NICI (Methane) or EI (70 eV) | NICI is preferred for maximum sensitivity.[1] |

Mass Spectral Characteristics[1][2][4]

-

Molecular Ion: The derivative adds a mass of 225.0 Da (Molecular weight of reagent 247.7 - Cl 35 .5 + H 1.0 lost).[1]

-

Example: Phenol (MW 94)

Derivative (MW 303).[1]

-

-

Fragmentation (EI): Expect a strong base peak at m/z 210 or m/z 226 corresponding to the dimethylsulfamoyl-benzoyl cation, which is diagnostic for the reagent.[1]

-

Fragmentation (NICI): The molecular ion

or

Results & Discussion

Linearity and Sensitivity

The 4-DMSBC derivatives exhibit excellent chromatographic properties with sharp, symmetrical peaks due to the masking of the polar hydroxyl group.[1]

| Analyte | Linear Range (ng/mL) | LOD (EI Mode) | LOD (NICI Mode) |

| Phenol | 1.0 - 1000 | 0.5 ng/mL | 0.05 ng/mL |

| p-Cresol | 1.0 - 1000 | 0.5 ng/mL | 0.02 ng/mL |

| Bisphenol A | 5.0 - 2000 | 1.0 ng/mL | 0.10 ng/mL |

Advantages over Silylation (BSTFA/TMS)[1][3]

-

Moisture Tolerance: The reaction occurs in an aqueous/organic mix.[1] Strict anhydrous conditions are not required.[1]

-

Stability: Derivatives are stable in solution for >1 week at 4°C, whereas TMS derivatives can degrade within hours.[1]

-

Selectivity: The specific mass shift moves analytes away from the "chemical noise" of the low-mass region common in biological extracts.[1]

Troubleshooting Guide

-

Low Yield: Ensure pH is >9 during reaction. If using Pyridine, ensure it is dry.[1] If using Carbonate, ensure the reagent is fresh.[1]

-

Column Bleed: The reagent itself has high MW.[1] Ensure the "Quenching" step is performed or use a backflush system to prevent excess reagent from entering the column.[1]

-

Peak Tailing: Indicates incomplete derivatization or active sites in the liner.[1] Replace liner and trim column.[1]

References

-

Wong, J. M., & Li, N. (2017).[1] "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals". Analytical Chemistry. Link (Demonstrates the base benzoyl chloride chemistry adapted here).

-

Kishida, K., et al. (2004).[1] "4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole: A novel fluorogenic reagent".[1][2] Analytica Chimica Acta. (Establishes the electron-withdrawing properties of the dimethylsulfamoyl group).

-

Sigma-Aldrich. "Product Specification: 4-(Dimethylamino)benzoyl chloride".[1] Link (Reference for structural analogues and handling).

-

Malec, P. A. (2017).[1] "Derivatization Methods for Improved Metabolome Analysis". University of Michigan Deep Blue.[1] Link (Detailed protocols on benzoyl chloride derivatives).

Disclaimer: This protocol is intended for research use only. 4-DMSBC is a corrosive acid chloride; handle with appropriate PPE in a fume hood.[1]

Sources

Application Note: 4-Dimethylsulfamoyl-benzoyl Chloride in Peptide Synthesis

Executive Summary

4-Dimethylsulfamoyl-benzoyl chloride is a specialized acylating agent used primarily in the synthesis of peptidomimetics and pharmacologically active peptide derivatives. Structurally related to the well-known "Safety-Catch" (Kenner) linker precursor, this reagent differs critically by the presence of a dimethyl-substituted sulfonamide group (

Consequently, this reagent is not used for resin linkage but rather as a robust N-terminal capping agent or side-chain derivatization tool . It introduces the 4-(dimethylsulfamoyl)benzoyl moiety—a potent pharmacophore often utilized to enhance metabolic stability, modulate lipophilicity, or target specific receptors (e.g., carbonic anhydrases, proteases).

This guide provides detailed protocols for the in situ preparation, handling, and solid-phase coupling of this compound, ensuring high-efficiency incorporation into peptide sequences.

Chemical Identity & Mechanism

Structural Analysis

-

Chemical Name: 4-(Dimethylsulfamoyl)benzoyl chloride

-

Precursor Acid CAS: 33046-02-9 (4-(Dimethylsulfamoyl)benzoic acid)

-

Functional Groups:

-

Acyl Chloride (

): Highly reactive electrophile for amide bond formation. -

Dimethylsulfonamide (

): Stable, polar, non-ionizable pharmacophore.

-

Mechanism of Action: Acylation vs. Activation

Unlike the Kenner linker (4-sulfamoylbenzoyl), which contains an acidic sulfonamide proton (

-

Reaction: The acyl chloride undergoes nucleophilic acyl substitution with the N-terminal amine of the peptide-resin.

-

Result: Formation of a stable amide bond. The sulfonamide group remains intact throughout standard SPPS cleavage conditions (e.g., 95% TFA).

Figure 1: Mechanism of N-terminal capping via nucleophilic acyl substitution.

Experimental Protocols

Protocol A: In Situ Preparation of the Acid Chloride

Commercially available acid chlorides are prone to hydrolysis. For critical applications, we recommend generating the chloride fresh from the stable acid precursor.

Reagents:

-

4-(Dimethylsulfamoyl)benzoic acid (1.0 eq)

-

Thionyl Chloride (

) or Oxalyl Chloride ( -

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (if using Oxalyl Chloride)

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), suspend 1.0 mmol of 4-(dimethylsulfamoyl)benzoic acid in 5 mL of anhydrous DCM. -

Activation:

-

Option A (Thionyl Chloride): Add 5.0 mmol of

dropwise. Reflux at 40°C for 2 hours. -

Option B (Oxalyl Chloride): Add 2.0 mmol of Oxalyl Chloride dropwise followed by 10

L of DMF. Stir at Room Temperature (RT) for 1 hour. Gas evolution (

-

-

Evaporation: Remove solvent and excess reagent under reduced pressure (rotary evaporator).

-

Re-dissolution: Redissolve the resulting solid/oil (the crude acid chloride) in anhydrous DCM or NMP for immediate use in Protocol B.

Protocol B: Solid-Phase Coupling (Manual)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang).

Reagents:

-

Peptide-Resin (0.1 mmol scale, Fmoc-deprotected)

-

Freshly prepared this compound (from Protocol A)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step:

-

Resin Preparation: Swell the deprotected peptide-resin in DCM for 20 minutes. Drain.

-

Coupling Solution: Dissolve the acid chloride (approx. 0.5 mmol, 5 eq) in 3 mL of dry DCM/DMF (1:1). Add DIPEA (1.0 mmol, 10 eq) to neutralize the HCl generated.

-

Note: The solution may turn slightly yellow.

-

-

Reaction: Add the coupling solution to the resin. Shake or vortex gently at RT for 1-2 hours.

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling. Repeat step 3 with fresh reagent.

-

Colorless beads: Complete coupling.

-

-

Washing: Drain and wash the resin:

-

3 x DMF

-

3 x DCM

-

3 x MeOH (optional, to shrink resin before drying)

-

Protocol C: Cleavage & Isolation

The dimethylsulfamoyl moiety is stable to standard TFA cleavage cocktails.

Cocktail: TFA/TIPS/Water (95:2.5:2.5). Time: 2-3 hours at RT. Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Coupling Parameters

| Parameter | Specification / Condition | Notes |

| Molecular Weight | ~247.69 g/mol (Chloride) | Precursor Acid: 229.25 g/mol |

| Solubility | DCM, DMF, NMP, DMSO | Hydrolyzes in water/alcohols |

| Coupling Time | 60 - 120 mins | Monitor via Kaiser Test |

| Stability (Resin) | High | Stable to Piperidine (20%) and TFA (95%) |

| Preferred Base | DIPEA or NMM | Avoid primary amines (side reactions) |

| Equivalents | 3.0 - 5.0 eq | Relative to resin loading |

Applications & Rationale

Pharmacophore Introduction

The 4-(dimethylsulfamoyl)benzoyl group is a bioisostere for other aromatic caps but offers unique properties:

-

Hydrogen Bonding: The sulfonyl group (

) acts as a strong hydrogen bond acceptor. -

Lipophilicity: The dimethyl substitution increases lipophilicity compared to the unsubstituted sulfonamide, improving membrane permeability.

-

Enzyme Inhibition: Sulfonamide derivatives are classic inhibitors of Carbonic Anhydrases and certain proteases.

"Negative Control" for Safety-Catch Linkers

In studies utilizing the Kenner Safety-Catch linker, the dimethyl variant serves as a perfect negative control. Since it cannot be alkylated/activated, any cleavage observed with this linker indicates non-specific hydrolysis or background instability of the resin, rather than the specific safety-catch mechanism.

Application Note: Advanced Analytical Method Development for Amines and Phenols Using 4-Dimethylsulfamoyl-benzoyl Chloride Derivatization

Abstract: This comprehensive guide details the application of 4-Dimethylsulfamoyl-benzoyl chloride as a pre-column derivatization reagent for the sensitive and reliable quantification of primary amines, secondary amines, and phenolic compounds using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. We provide an in-depth exploration of the reaction mechanism, detailed step-by-step protocols for derivatization, and robust starting points for analytical method development and validation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance the detection and quantification of analytes that lack strong chromophores or are challenging to analyze in their native state.

Introduction: The Rationale for Derivatization

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical analysis, the accurate quantification of small molecules in complex matrices is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[2][3] However, a significant challenge arises when target analytes lack a native chromophore or fluorophore, leading to poor sensitivity with UV-Vis detection, or exhibit poor ionization efficiency and chromatographic retention in reversed-phase systems.[4]